Alpha-Tocotrienol

説明

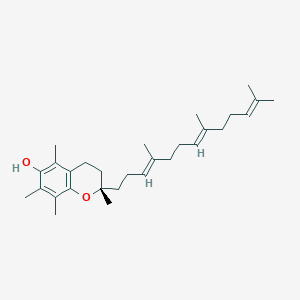

Structure

3D Structure

特性

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFHLOLGZPDCHJ-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019976 | |

| Record name | alpha-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58864-81-6, 1721-51-3 | |

| Record name | d-α-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58864-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058864816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LXL1832Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alpha-tocotrienol mechanism of action in neuroprotection

An In-depth Technical Guide to the Neuroprotective Mechanisms of Alpha-Tocotrienol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (α-T3), a natural isoform of the vitamin E family, has emerged as a highly potent neuroprotective agent, demonstrating efficacy at nanomolar concentrations that far exceeds its classic antioxidant capabilities. Unlike the more common alpha-tocopherol, α-T3 engages in specific, targeted molecular interactions that interrupt critical pathways in neurodegenerative processes. This document provides a comprehensive overview of the core mechanisms of action through which this compound confers neuroprotection. Key mechanisms include the direct inhibition of the c-Src/12-Lipoxygenase signaling cascade, suppression of phospholipase A2 activation, upregulation of the neuroprotective MRP1 protein, and modulation of apoptotic pathways. This guide synthesizes findings from pivotal preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

Neurodegenerative diseases, including ischemic stroke, Alzheimer's, and Parkinson's disease, represent a significant and growing global health burden. A common pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by excitotoxicity, oxidative stress, and inflammation.[1][2] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin when present in excess, triggering a cascade of events leading to neuronal death.[2] While vitamin E has long been studied for its neuroprotective potential, research has increasingly distinguished the superior activities of tocotrienols from the more prevalent tocopherols.[3][4] this compound, in particular, has been shown to block glutamate-induced neurodegeneration at nanomolar concentrations, a potency not observed with alpha-tocopherol, suggesting mechanisms beyond simple free-radical scavenging.[5][6] This technical guide delves into these specific, non-antioxidant-dependent molecular pathways that position α-T3 as a promising candidate for neuroprotective therapeutic strategies.

Core Neuroprotective Signaling Pathways

The neuroprotective action of this compound is multifaceted, involving the modulation of several key signaling molecules that are critical mediators of neuronal cell death.

Inhibition of the c-Src Kinase and 12-Lipoxygenase (12-Lox) Axis

A primary mechanism of α-T3's neuroprotective effect is its ability to interrupt a signaling cascade initiated by glutamate excitotoxicity. This pathway involves the sequential activation of c-Src kinase and 12-lipoxygenase (12-Lox).

Glutamate-induced neurotoxicity triggers the rapid activation of pp60c-Src (c-Src), a non-receptor tyrosine kinase highly expressed in neuronal tissues.[5][7] Activated c-Src then directly phosphorylates and activates 12-Lox, the most abundant lipoxygenase in the human brain.[7][8] 12-Lox catalyzes the metabolism of arachidonic acid into neurotoxic metabolites, ultimately leading to cell death.[7][9]

This compound, at nanomolar concentrations, has been demonstrated to potently inhibit the initial activation of c-Src, thereby preventing the downstream phosphorylation of 12-Lox.[8][10][11] Furthermore, in silico docking studies suggest that α-T3 can also directly interact with 12-Lox, potentially hindering the access of its substrate, arachidonic acid, to the enzyme's catalytic site.[5][9] This dual-level inhibition makes the c-Src/12-Lox axis a critical target of α-T3's action.

Caption: Glutamate-induced neurotoxic cascade inhibited by this compound.

Suppression of Cytosolic Phospholipase A2 (cPLA2)

The substrate for the 12-Lox pathway, arachidonic acid, is primarily mobilized from membrane phospholipids by the enzyme phospholipase A2 (PLA2).[12] In response to glutamate-induced excitotoxicity and subsequent increases in intracellular calcium, cytosolic PLA2 (cPLA2) is phosphorylated and translocates to the cell membrane, where it releases arachidonic acid.[7][12]

This compound has been shown to suppress both the phosphorylation and the translocation of cPLA2.[7] By preventing this crucial step, α-T3 effectively limits the supply of arachidonic acid, thereby reducing the production of downstream neurotoxic metabolites by 12-Lox and minimizing oxidative damage.[7][12]

Caption: this compound inhibits cPLA2 to limit arachidonic acid release.

Induction of Multidrug Resistance-Associated Protein 1 (MRP1)

During ischemic stroke, the brain's ability to manage oxidative stress is severely compromised. This leads to the accumulation of oxidized glutathione (GSSG), which is directly implicated in cell death signaling.[13] The Multidrug Resistance-Associated Protein 1 (MRP1) is a key cellular transporter responsible for clearing GSSG from neuronal cells.[7][13]

Studies have shown that α-T3 treatment upregulates the expression of MRP1 in neuronal cells.[13] This induction of MRP1 enhances the clearance of toxic GSSG, representing a crucial adaptive response that promotes neuronal survival following an ischemic insult. In vivo studies confirmed that oral supplementation of α-T3 protected against stroke and was associated with elevated MRP1 expression in the affected brain tissue.[13]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxin | α-T3 Concentration | Outcome | Reference |

| HT4 Neuronal Cells | Glutamate (5 mM) | 100 nM | Complete protection from cell death. | [5] |

| HT4 Neuronal Cells | Homocysteic Acid (1 mM) | 250 nM | Complete prevention of cell death. | [3] |

| HT4 Neuronal Cells | Glutamate | 250 nM | Significantly attenuated release of arachidonic acid. | [12] |

| HT4 Neuronal Cells | Glutamate (10 mM) | 250 nM | Inhibited glutamate-induced 12-Lox phosphorylation. | [14] |

| Primary Cortical Neurons | Glutamate | Nanomolar (nM) | Protected immature neurons from toxicity. | [5] |

| N1E-115 Cells | Hydrogen Peroxide (10 µM) | 5-10 µM | Greatly ameliorated neurite degeneration. | [15] |

| Neuro2a Cells | AAPH (Free radical generator) | 5 µM | Significantly inhibited neurite degeneration. | [16] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Condition | α-T3 Dosage/Regimen | Outcome | Reference |

| Spontaneously Hypertensive Rats | Ischemic Stroke (MCAO) | Oral supplementation | Reduced stroke-induced injury; Lower c-Src and 12-Lox phosphorylation. | [8][11][17] |

| Canine Model | Ischemic Stroke (MCAO) | 400 mg/day mixed tocotrienols for 10 weeks | 20% and 40% reduction in lesion volume at 1h and 24h post-stroke. | [7] |

| Mice | Ischemic Stroke (MCAO) | 50 mg/kg body weight for 13 weeks | Significantly increased brain α-T3 levels and protected against stroke. | [13] |

| Human Volunteers | White Matter Lesions (WMLs) | 400 mg/day mixed tocotrienols for 2 years | Attenuated the progression of WMLs compared to placebo. | [7][18] |

Key Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the neuroprotective mechanisms of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Experiments frequently utilize the HT4 hippocampal neuronal cell line, primary cortical neurons isolated from rodent fetuses, or the N1E-115 neuroblastoma cell line.[5][14][15]

-

Culture Conditions: Cells are typically grown in minimal essential medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.[2][14]

-

Induction of Neurotoxicity: Neurotoxicity is induced by challenging the cultured neurons with agents like glutamate (e.g., 5-10 mM), homocysteic acid (1 mM), or hydrogen peroxide (10 µM) for a specified period (e.g., 24 hours).[3][5][15]

-

Treatment Protocol: Cells are often pre-treated with this compound (at concentrations ranging from nanomolar to low micromolar) for a short duration (e.g., 5-15 minutes) before the addition of the neurotoxin.[3][14]

-

Viability Assessment: Cell viability is commonly assessed by measuring the leakage of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The percentage of LDH leakage is calculated as the ratio of LDH activity in the medium to the total LDH activity (medium + cell lysate).[14] Alternatively, MTT assays or cell counting with trypan blue exclusion are used.[2][3]

In Vivo Stroke Model and Analysis

This workflow describes a typical preclinical study to evaluate α-T3's efficacy in a stroke model.

Caption: Experimental workflow for an in vivo stroke study.

-

Animal Model: Spontaneously hypertensive rats (SHR) are often used as they are a relevant model for stroke risk.[8][14] 12-Lox deficient mice are used to confirm the role of this specific enzyme.[8][11]

-

Supplementation: Animals are orally supplemented with α-T3 (or a tocotrienol-rich fraction) or a vehicle (e.g., vitamin E-stripped corn oil) for a period of several weeks (e.g., 10-13 weeks) prior to stroke induction.[7][13]

-

Stroke Induction: Ischemic stroke is surgically induced, commonly via transient middle cerebral artery occlusion (MCAO), which involves temporarily blocking blood flow to a specific brain region.[13]

-

Outcome Assessment:

-

Infarct Volume: Brains are imaged using Magnetic Resonance Imaging (MRI) at various time points (e.g., 1h, 24h post-stroke) to quantify the volume of the stroke-induced lesion.[7]

-

Biochemical Analysis: Brain tissue from the stroke-affected region is harvested for molecular analysis. Western blotting and immunoprecipitation are used to measure the phosphorylation status of key proteins like c-Src and 12-Lox and the expression levels of proteins like MRP1.[8][13][14]

-

Immunoprecipitation and Western Blotting for Protein Phosphorylation

-

Objective: To determine if α-T3 inhibits the glutamate-induced phosphorylation of target proteins like c-Src or 12-Lox.

-

Protocol:

-

Neuronal cells are treated with a tyrosine phosphatase inhibitor (e.g., 0.15 mmol/L sodium orthovanadate) to preserve the phosphorylation status of proteins.[14]

-

Cells are then treated with α-T3 (e.g., 250 nM) or vehicle, followed by a glutamate challenge for a short duration (e.g., 15-30 minutes).[14]

-

Cells are lysed, and the protein of interest (e.g., 12-Lox) is isolated from the total cell lysate using a specific antibody (immunoprecipitation).

-

The isolated protein is then separated by size via SDS-PAGE and transferred to a membrane (Western Blotting).

-

The membrane is probed with an antibody that specifically recognizes the phosphorylated form of the protein (e.g., an anti-phosphotyrosine antibody) to detect changes in its activation state.[14]

-

Conclusion

This compound demonstrates potent neuroprotective activity through a sophisticated and multifaceted mechanism of action that extends well beyond the antioxidant properties traditionally associated with vitamin E. Its ability to act at nanomolar concentrations to inhibit key signaling checkpoints in excitotoxic and ischemic cell death pathways—specifically the c-Src, cPLA2, and 12-Lox axis—highlights its potential as a targeted therapeutic agent. Furthermore, its capacity to induce protective proteins like MRP1 underscores its role in enhancing the brain's resilience to injury. The compelling quantitative data from both in vitro and in vivo models, including initial human studies, provides a strong foundation for continued investigation. For drug development professionals, α-T3 represents a promising natural compound whose specific molecular targets offer clear pathways for the development of novel treatments for stroke and other neurodegenerative disorders.

References

- 1. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]

- 2. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Basis of Vitamin E Action. Tocotrienol Modulates 12- Lipoxygenase, a Key Mediator of Glutamate-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the potent neuroprotective properties of the natural vitamin E this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Molecular basis of vitamin E action: tocotrienol modulates 12-lipoxygenase, a key mediator of glutamate-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective properties of the natural vitamin E this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanomolar vitamin E α-tocotrienol inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Vitamin E α-Tocotrienol Protects Against Ischemic Stroke by Induction of Multidrug Resistance-Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Tocotrienol prevents AAPH-induced neurite degeneration in neuro2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tocotrienolresearch.org [tocotrienolresearch.org]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Alpha-Tocotrienol Signaling Pathways in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpha-tocotrienol (α-TCT), a potent neuroprotective isomer of vitamin E, demonstrates significant therapeutic potential in mitigating neuronal damage. Unlike its more studied counterpart, alpha-tocopherol, α-TCT exhibits unique biological functions at nanomolar concentrations, largely independent of its antioxidant properties.[1][2] This document provides a comprehensive overview of the core signaling pathways modulated by α-TCT in neuronal cells, particularly in the context of excitotoxicity and oxidative stress. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular mechanisms to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. These pathways are central to neuronal survival and death, particularly in response to insults like glutamate-induced excitotoxicity and oxidative stress, which are hallmarks of ischemic stroke and neurodegenerative diseases.[3][4]

Inhibition of Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a primary driver of neuronal cell death in various neurological disorders.[5] α-TCT at nanomolar concentrations effectively blocks this process by targeting key upstream signaling molecules.[6][7] The central pathway involves the sequential inhibition of c-Src kinase, cytosolic phospholipase A2 (cPLA2), and 12-lipoxygenase (12-Lox).[7][8][9]

-

c-Src Kinase Inhibition: Glutamate exposure rapidly activates the non-receptor tyrosine kinase c-Src, a critical early event in the neurodegenerative cascade.[5][9] α-TCT directly suppresses this activation, preventing the downstream phosphorylation and activation of subsequent effector proteins.[6][9] Studies have shown that α-TCT's ability to inhibit c-Src is a key differentiator from α-tocopherol, which lacks this effect at comparable concentrations.[5][6]

-

Phospholipase A2 (PLA2) Regulation: Activated c-Src leads to the phosphorylation and translocation of cPLA2 to the membrane. This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid (AA).[8] By inhibiting c-Src, α-TCT prevents cPLA2 activation, thereby reducing the mobilization of AA.[8][10]

-

12-Lipoxygenase (12-Lox) Modulation: The released arachidonic acid serves as a substrate for 12-Lox, the most abundant lipoxygenase in the brain.[3][8] The activation and tyrosine phosphorylation of 12-Lox, catalyzed by c-Src, leads to the production of cytotoxic metabolites that execute neuronal death.[7][9] α-TCT confers neuroprotection by preventing the tyrosine phosphorylation of 12-Lox and may also hinder the access of AA to the enzyme's catalytic site.[5][6][7]

Counteracting Oxidative Stress and Enhancing Cellular Defense

While distinct from its antioxidant capacity, α-TCT's signaling modulation is interconnected with cellular responses to oxidative stress.

-

Inhibition of Tau Hyperphosphorylation: Oxidative stress can activate microtubule affinity-regulating kinases (MARKs), leading to the hyperphosphorylation of the tau protein (p-Tau), a key pathological event in Alzheimer's disease.[11] α-TCT has been shown to significantly reduce oxidative stress-induced p-Tau levels at the Ser262 residue, suggesting a mechanism of action via the inhibition of MARK activation.[11]

-

Upregulation of Multidrug Resistance-Associated Protein 1 (MRP1): During stroke, an accumulation of intracellular oxidized glutathione (GSSG) triggers neural cell death.[12] MRP1 is a key transporter responsible for the efflux of GSSG from cells. α-TCT supplementation upregulates the expression of MRP1 in stroke-affected brain tissue. This effect is partly mediated by the downregulation of miR-199a-5p, a microRNA that targets and silences MRP1.[12] This novel mechanism highlights how α-TCT enhances the cell's intrinsic defense systems.[12][13]

Upregulation of Bcl-xL and Promotion of Neuronal Development

Beyond protecting against acute injury, α-TCT also appears to support neuronal development and resilience through anti-apoptotic pathways.

-

Bcl-xL Upregulation: The anti-apoptotic protein B-cell lymphoma extra-large (Bcl-xL) is crucial for neurite outgrowth and neurotransmission.[4] Under excitotoxic conditions, caspase-3 can cleave Bcl-xL into a pro-apoptotic fragment, ΔN-Bcl-xL.[4] Treatment with α-TCT upregulates the expression of the full-length, protective Bcl-xL.[14] This action supports greater neurite complexity and renders mature neurons more resistant to cell death.[14] The increased Bcl-xL levels may also contribute to the observed increase in ATP retention in neurites, providing the necessary energy for growth and branching.[14]

Quantitative Data Presentation

The neuroprotective efficacy of α-TCT is highly dependent on concentration. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Neuroprotective Effects of α-Tocotrienol on Neuronal Cell Viability

| Cell Line / Type | Neurotoxic Insult | α-TCT Concentration | Observed Effect | Reference |

| HT4 Neuronal Cells | Homocysteic Acid (HCA) | Nanomolar (unspecified) | Complete prevention of cell death (from 9% to ~95% viability). | [1] |

| HT4 Neuronal Cells | Glutamate (10 mM) | 250 nM | Total protection. | [5] |

| Primary Cortical Neurons | Glutamate, HCA, BSO | Nanomolar (unspecified) | Conferred total protection against all neurotoxins. | [5] |

| N1E-115 Neuronal Cells | Hydrogen Peroxide (10 µM) | 5 µM and 10 µM | Significant increase in cell survival rate. | [11] |

| Primary Astrocytes | Glutamate (180 mM) | 100-300 ng/mL | Increased cell viability by an average of ~50%. | [15] |

Table 2: Effective Concentrations of α-Tocotrienol in Neuronal Cell Models

| Effect | Cell Model | Effective Concentration | Reference |

| Inhibition of Tau Hyperphosphorylation | N1E-115 cells | 5 µM - 10 µM | [11] |

| Inhibition of c-Src/12-Lox | HT4 cells, Primary Neurons | Nanomolar (e.g., 250 nM) | [5][7] |

| Inhibition of cPLA2 Activation | HT4 cells | 250 nM | [8] |

| Upregulation of MRP1 | Primary Cortical Neurons | 1 µM | [12] |

| Upregulation of Bcl-xL | Primary Hippocampal Neurons | 1 µM | [14] |

Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments cited in the study of α-TCT.

Neuronal Cell Culture

-

Cell Lines: HT4 or N1E-115 cells are commonly used neuronal-like cell lines.[1][5][11] They are cultured in standard conditions (37°C, 5% CO₂) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Primary Neuronal Cultures: For more physiologically relevant models, primary cortical or hippocampal neurons are isolated from embryonic rat or mouse brains (e.g., E18).[5][14][16]

-

Isolate and dissect the desired brain region (cortex or hippocampus) from fetuses.

-

Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

-

Plate the dissociated cells onto dishes pre-coated with an adhesion factor like Poly-D-lysine.[17][18]

-

Culture the neurons in a specialized neurobasal medium supplemented with B-27, L-glutamine, and antibiotics to maintain neuronal health and prevent glial proliferation.[16] Experiments are typically performed on mature neurons (e.g., after 20-22 days in vitro).[16]

-

Induction of Neurotoxicity

-

Glutamate Excitotoxicity: Prepare a fresh stock solution of L-glutamic acid in sterile PBS. After pre-treatment with α-TCT, add glutamate to the culture medium to a final concentration of 5-20 mM.[5][8][16] Incubate for the desired period (e.g., 24 hours).

-

Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in culture medium. Add to cells at a final concentration of ~10 µM to induce oxidative stress and neurite degeneration.[11]

-

Treatment with α-Tocotrienol: Prepare a stock solution of α-TCT in ethanol. Dilute in culture medium to the desired final concentration (e.g., 250 nM to 10 µM). Add to the cells for a pre-treatment period (e.g., 20 minutes to 6 hours) before introducing the neurotoxic agent.[8][16] An equivalent concentration of ethanol should be used as a vehicle control.[16]

Cell Viability and Cytotoxicity Assays

-

Trypan Blue Exclusion Assay:

-

Collect both adherent and floating cells.

-

Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[1][11] This method provides a direct measure of membrane integrity.[19]

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[16][19]

-

Collect a sample of the culture medium.

-

Use a commercially available LDH cytotoxicity assay kit (e.g., from Sigma-Aldrich or Thermo Fisher Scientific) according to the manufacturer's instructions.[16][20] The reaction produces a colored formazan product, which is measured spectrophotometrically.

-

-

MTT Assay:

-

This colorimetric assay measures the metabolic activity of viable cells.[19]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to the cells.

-

Mitochondrial reductases in living cells convert the yellow MTT into a purple formazan precipitate.[21]

-

Solubilize the formazan crystals with a detergent (e.g., DMSO or SDS).

-

Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

-

Western Blotting for Protein Analysis

This protocol allows for the detection and semi-quantification of specific proteins of interest (e.g., p-Tau, MRP1, Bcl-xL, phospho-c-Src).[11][17][22]

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit to ensure equal loading.[18]

-

-

SDS-PAGE and Transfer:

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[23]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Tau, anti-MRP1) overnight at 4°C with gentle agitation.[23]

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system (e.g., Li-Cor Odyssey or X-ray film). The band intensity corresponds to the protein level.[18]

-

References

- 1. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellnessresources.com [wellnessresources.com]

- 3. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 5. Molecular Basis of Vitamin E Action. Tocotrienol Modulates 12- Lipoxygenase, a Key Mediator of Glutamate-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of vitamin E action: tocotrienol modulates 12-lipoxygenase, a key mediator of glutamate-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Nanomolar vitamin E α-tocotrienol inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanomolar vitamin E this compound inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural Vitamin E α-Tocotrienol Protects Against Ischemic Stroke by Induction of Multidrug Resistance-Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tocotrienols | Stroke Damage - Life Extension [lifeextension.com]

- 14. This compound Enhances Arborization of Primary Hippocampal Neurons via Upregulation of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Western Blotting for Neuronal Proteins [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]

- 21. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Technical Guide: Alpha-Tocotrienol's Mechanism of c-Src Kinase Suppression

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-tocotrienol (α-T3), a potent isomer of the vitamin E family, has emerged as a significant modulator of cellular signaling pathways, distinct from its well-known antioxidant capabilities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound suppresses the activation of the non-receptor tyrosine kinase, c-Src. Key findings indicate that α-T3, at nanomolar concentrations, effectively inhibits the activation of c-Src, particularly in response to cellular stressors like glutamate and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). This inhibitory action is not directed at the catalytic domain of the active enzyme but is hypothesized to involve the regulation of its Src Homology (SH) domains. The suppression of c-Src activation by α-T3 subsequently blocks downstream pro-apoptotic and pro-inflammatory signaling cascades, including the ERK and NF-κB pathways. This guide details the signaling pathways, summarizes key quantitative data, provides relevant experimental protocols, and outlines the therapeutic potential of α-T3 in neurodegenerative diseases and bone disorders characterized by excessive c-Src activity.

Introduction

The Tocotrienol Subfamily of Vitamin E

Vitamin E comprises two main subgroups: tocopherols and tocotrienols. While alpha-tocopherol (α-TP) is the most common form, tocotrienols (T3) are gaining significant attention for their unique biological activities. Structurally, both possess a chromanol ring, but tocotrienols have an unsaturated isoprenoid side chain, whereas tocopherols have a saturated phytyl tail.[1] This structural difference is believed to confer superior anti-cancer, neuroprotective, and anti-inflammatory properties to tocotrienols.[1][2] this compound (α-T3), in particular, has been shown to modulate specific signal transduction pathways at concentrations significantly lower than those required for antioxidant effects, highlighting a mechanism independent of redox chemistry.[3][4]

c-Src Kinase: A Key Signaling Hub

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, adhesion, and migration.[1] Its activity is tightly regulated, and its aberrant activation is implicated in the progression of various cancers, neurodegenerative disorders, and inflammatory conditions like osteoporosis.[1][5] c-Src kinase activation is a critical step in signaling cascades initiated by growth factors, cytokines, and cellular stress. For example, glutamate-induced excitotoxicity in neuronal cells and RANKL-mediated osteoclast differentiation both depend on the rapid activation of c-Src.[4][6]

The Molecular Mechanism of c-Src Suppression by this compound

Research has demonstrated that α-T3 potently inhibits cellular stress-induced c-Src activation. This action is highly specific to the tocotrienol structure, as comparable concentrations of α-tocopherol are ineffective.[4]

Inhibition of Activation vs. Catalytic Activity

A crucial finding is that α-T3 blocks the early activation of pp60(c-Src) kinase in response to stimuli like glutamate.[4][5] However, α-T3 does not influence the kinase activity of purified, recombinant c-Src.[4] This indicates that α-T3 does not act as a typical ATP-competitive inhibitor at the catalytic site. Instead, its mechanism likely involves preventing the conformational changes required for kinase activation, possibly through allosteric modulation or by regulating its interaction with other proteins via its SH domains.[4][7]

Signaling Pathways Modulated by this compound

Neuroprotection: In HT4 hippocampal neuronal cells, glutamate exposure triggers a signaling cascade leading to apoptosis. This process involves the early and rapid activation of c-Src, which in turn leads to the phosphorylation of downstream targets like Extracellular signal-Regulated Kinase (ERK).[3][4] Nanomolar concentrations of α-T3 abrogate this pathway by suppressing the initial activation of c-Src, thereby preventing ERK phosphorylation and protecting the cells from glutamate-induced death.[4]

Caption: α-T3 suppresses glutamate-induced neuronal apoptosis by inhibiting c-Src activation.

Bone Resorption: In bone homeostasis, RANKL signaling is essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. This process is heavily dependent on c-Src. α-Tocotrienol has been shown to inhibit RANKL-induced osteoclast differentiation.[6] It achieves this by suppressing critical downstream signaling pathways, including the activation of ERK and NF-κB, which are necessary for the expression of the master transcription factor for osteoclastogenesis, c-Fos.[6][8][9] By disrupting this c-Src-dependent signaling axis, α-T3 reduces osteoclast formation and bone resorbing activity.[6][10]

Caption: α-T3 inhibits RANKL-induced osteoclastogenesis via suppression of c-Src signaling.

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative findings from studies investigating the effects of this compound on c-Src and related pathways.

| Parameter | Cell/System Model | Effective Concentration of α-T3 | Observation | Reference |

| Neuroprotection | HT4 Hippocampal Neuronal Cells | Nanomolar range (e.g., 250 nM) | Potently blocked glutamate-induced cell death by suppressing c-Src activation. | [4][11] |

| Neuroprotection | HT4 Cells | 100-250 nM | Inhibited glutamate-induced Ca²+ release, an early apoptotic event. | [12] |

| Anti-resorptive | Mouse Bone Marrow Macrophages & Osteoblasts | 50 µM | Inhibited RANKL-induced osteoclast differentiation and bone resorption. | [13][14] |

| Anti-resorptive | Co-culture System | 50 µM | Suppressed RANKL expression in osteoblasts. | [6][13] |

| Comparative Potency | HT4 Hippocampal Neuronal Cells | 4-10 fold lower than plasma levels in supplemented humans | Regulated signal transduction processes insensitive to comparable concentrations of α-tocopherol. | [4] |

Key Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HT4 hippocampal neuronal cells, primary bone marrow-derived macrophages (BMMs), and primary osteoblasts are commonly used.[4][6]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are often serum-starved to reduce basal kinase activity before stimulation.[15]

-

Treatment: this compound (solubilized in an appropriate vehicle like ethanol or DMSO) is added to the culture medium at the desired final concentrations (e.g., 100 nM - 50 µM) for a specified pre-incubation period before the addition of a stimulus (e.g., 5 mM Glutamate or 100 ng/mL RANKL).[4][6][9]

c-Src Kinase Activity Assay (Immunoprecipitation-based)

This protocol determines the kinase activity of c-Src from cell lysates.

Caption: Workflow for an immunoprecipitation-based c-Src kinase assay.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.

-

Immunoprecipitation (IP): Incubate the cleared cell lysate with an anti-c-Src antibody overnight at 4°C. Add Protein A/G-agarose beads to capture the antibody-protein complexes.

-

Kinase Reaction: Wash the beads extensively. Resuspend the beads in a kinase buffer containing a known c-Src substrate (e.g., acid-denatured enolase) and ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for 15-30 minutes.

-

Detection: Stop the reaction by adding SDS-PAGE sample buffer. Separate proteins by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography or by immunoblotting with a phospho-specific antibody. Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay can be used to measure ADP formation, which correlates with kinase activity.[16]

Immunoblotting (Western Blotting)

This technique is used to detect the phosphorylation status and total protein levels of c-Src and its downstream targets.

-

Protein Extraction and Quantification: Prepare cell lysates as described above. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-c-Src Tyr416, anti-p-ERK) or total proteins (e.g., anti-c-Src, anti-ERK, anti-β-actin).

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protein-Ligand Interaction Studies

To investigate the hypothesis that α-T3 interacts with c-Src SH domains, advanced biophysical techniques could be employed.

-

Surface Plasmon Resonance (SPR): This method can be used to study the binding kinetics and affinity between purified c-Src protein (or isolated SH domains) immobilized on a sensor chip and α-T3 flowed over the surface.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information on the interaction, identifying the specific amino acid residues in c-Src that are affected upon binding of α-T3.[18]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).[19]

Therapeutic Implications and Future Directions

The specific ability of this compound to suppress c-Src activation positions it as a promising therapeutic agent for diseases driven by aberrant c-Src signaling.

-

Neurodegenerative Diseases: By inhibiting glutamate-induced c-Src activation, α-T3 could offer a neuroprotective strategy for conditions involving excitotoxicity, such as ischemic stroke and Alzheimer's disease.[5][12]

-

Metabolic Bone Diseases: Its capacity to inhibit RANKL/c-Src signaling and reduce osteoclast activity suggests a potential role in treating and preventing osteoporosis and other lytic bone diseases.[6][20]

-

Oncology: While much of the cancer research focuses on gamma- and delta-tocotrienols, the inhibition of c-Src, a known proto-oncogene, by α-T3 suggests it may also have applications in certain cancers where c-Src is a key driver.[1][5]

Future research should focus on elucidating the precise molecular interaction between α-T3 and the regulatory domains of c-Src. The development of redox-silent analogs of α-T3 could further refine its therapeutic application, separating its signaling-modulatory effects from its antioxidant properties.[21]

Conclusion

This compound is a potent and specific inhibitor of c-Src kinase activation, operating through a mechanism distinct from direct catalytic inhibition and independent of its antioxidant function. By targeting the upstream activation of this critical signaling node, α-T3 effectively blocks downstream pathways involved in apoptosis, inflammation, and cellular proliferation. This unique mechanism of action, coupled with its efficacy at low concentrations, underscores the significant potential of this compound as a lead compound for the development of novel therapeutics targeting c-Src-driven pathologies.

References

- 1. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of vitamin E action. Tocotrienol potently inhibits glutamate-induced pp60(c-Src) kinase activation and death of HT4 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. α-Tocotrienol inhibits osteoclastic bone resorption by suppressing RANKL expression and signaling and bone resorbing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Tocotrienol but Not γ-Tocopherol Blocks STAT3 Cell Signaling Pathway through Induction of Protein-tyrosine Phosphatase SHP-1 and Sensitizes Tumor Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Updates in the skeletal and joint protective effects of tocotrienol: a mini review [frontiersin.org]

- 9. Tocotrienols Regulate Bone Loss through Suppression on Osteoclast Differentiation and Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tocotrienols in Bone Protection: Evidence from Preclinical Studies | Atlantis Press [atlantis-press.com]

- 11. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 15. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. diva-portal.org [diva-portal.org]

- 18. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. α-Tocotrienol and Redox-Silent Analogs of Vitamin E Enhances Bortezomib Sensitivity in Solid Cancer Cells through Modulation of NFE2L1 - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure differences between alpha-tocotrienol and alpha-tocopherol

An In-depth Technical Guide to the Core Chemical Structure Differences Between Alpha-Tocotrienol and Alpha-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological distinctions between this compound and alpha-tocopherol, two prominent members of the vitamin E family. The subtle yet critical differences in their molecular architecture have profound implications for their biological functions, including antioxidant potency, cellular uptake, and interaction with signaling pathways.

Core Structural Distinctions: The Chromanol Head and Phytyl Tail

Both alpha-tocopherol and this compound share a common chromanol ring with a hydroxyl (-OH) group, which is responsible for their antioxidant activity by donating a hydrogen atom to neutralize free radicals.[1][2] Both molecules are the "alpha" isomers, meaning they possess three methyl groups attached to this chromanol ring at positions 5, 7, and 8.[3]

The fundamental difference between these two molecules lies in their phytyl tail, a long hydrocarbon side chain attached to the chromanol ring.[4][5]

-

Alpha-Tocopherol possesses a saturated phytyl tail. This tail is flexible and lacks double bonds.

-

This compound features an unsaturated phytyl tail, distinguished by the presence of three double bonds at the 3', 7', and 11' positions.[4][6]

This seemingly minor variation in saturation has significant consequences. The unsaturated tail of this compound is shorter and more rigid, which influences its mobility and orientation within cellular membranes.[7]

Another key structural difference arises from the number of chiral centers. Alpha-tocopherol has three stereocenters (at the 2, 4', and 8' positions), resulting in eight possible stereoisomers.[2][3] In contrast, this compound has only a single chiral center at the 2-position on the chromanol ring, as the double bonds in its tail eliminate the chirality at the 4' and 8' positions.[3][4]

Caption: Figure 1: Comparison of this compound and Alpha-Tocopherol chemical structures.

Comparative Physicochemical Data

The structural differences directly influence the physicochemical properties of these molecules. The data below is compiled from various chemical databases.

| Property | This compound | Alpha-Tocopherol | Reference(s) |

| Molecular Formula | C29H44O2 | C29H50O2 | [8][] |

| Molecular Weight | 424.66 g/mol | 430.71 g/mol | [8][10] |

| Appearance | Solid | Pale yellow viscous liquid | [11][12] |

| Melting Point | Not precisely defined, solid at room temp | 2.5 to 3.5 °C | [1][] |

| Boiling Point | Not available | 200 to 220 °C at 0.1 mmHg | [1] |

| Water Solubility | Insoluble | Insoluble |

Biological and Functional Implications

The unsaturated side chain of this compound is a critical determinant of its distinct biological activities compared to alpha-tocopherol.

Antioxidant Activity and Membrane Interaction

While both molecules are potent antioxidants, this compound is often cited as having superior antioxidant activity, potentially 40-60 times more potent than alpha-tocopherol in preventing lipid peroxidation.[6][13] This enhanced activity is attributed to several factors stemming from its unsaturated tail:

-

More Uniform Membrane Distribution: The unsaturated tail allows for a more uniform distribution within the lipid bilayer of cell membranes.[14]

-

Increased Mobility: The shorter, more rigid tail structure allows this compound to move more freely within the cell membrane, enabling it to cover a larger surface area and more efficiently interact with and neutralize lipid peroxyl radicals.[7]

-

Higher Recycling Efficiency: The enhanced mobility and positioning within the membrane are thought to contribute to a more efficient recycling of the chromanol head from its radical form back to its active antioxidant state.[14]

Cellular Uptake and Bioavailability

A crucial factor governing the in vivo activity of vitamin E isoforms is the hepatic alpha-tocopherol transfer protein (α-TTP).[15] This protein has a high binding affinity for alpha-tocopherol, facilitating its incorporation into very-low-density lipoproteins (VLDLs) for transport throughout the body.[16][17]

In contrast, α-TTP has a significantly lower affinity for tocotrienols.[4][16] The relative binding affinity for α-TTP is approximately 9% for this compound compared to 100% for alpha-tocopherol.[4] This preferential binding leads to the selective enrichment of alpha-tocopherol in plasma and tissues, while tocotrienols are more rapidly metabolized and cleared.[18]

However, some studies suggest that tocotrienols may have a higher initial rate of cellular uptake than tocopherols, which could confer greater cytoprotective effects in specific contexts before metabolic clearance.[19][20] This uptake can be influenced by other proteins, such as albumin, which appears to have a higher affinity for tocotrienols, potentially facilitating their transport into cells.[19]

Caption: Figure 2: Differential bioavailability pathway of alpha-tocopherol and this compound.

Modulation of Signaling Pathways

Emerging research indicates that tocotrienols possess biological activities independent of their antioxidant function, which are not shared by tocopherols.[18] For instance, tocotrienols, but not tocopherols, have been shown to down-regulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][21] This suggests that the unique structure of the tocotrienol side chain allows it to interact with specific cellular targets and modulate signaling pathways in ways that tocopherol cannot.

Key Experimental Protocols

Protocol for Assessing Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of alpha-tocopherol and this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the vitamin E isomer solutions (or methanol as a control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound to compare their potency.

-

Protocol for Comparative Cellular Uptake Analysis

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media until confluent.

-

-

Treatment:

-

Prepare media containing known concentrations of alpha-tocopherol and this compound. For competitive uptake studies, co-incubation may be performed.

-

Incubate the cells with the treatment media for various time points (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Extraction:

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular compounds.

-

Lyse the cells and extract the lipids using a solvent system like hexane/isopropanol.

-

-

Quantification:

-

Analyze the lipid extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification of intracellular alpha-tocopherol and this compound.

-

-

Data Normalization:

-

Normalize the quantified vitamin E levels to the total protein content of the cell lysate to account for variations in cell number.

-

Caption: Figure 3: Experimental workflow for comparing cellular uptake.

Conclusion

The primary chemical distinction between this compound and alpha-tocopherol—the presence of three double bonds in the former's phytyl tail—gives rise to a cascade of differences in their physicochemical properties and biological activities. While alpha-tocopherol is preferentially retained in the body due to its high affinity for α-TTP, this compound exhibits superior antioxidant activity in membrane systems and unique capabilities in modulating cellular signaling pathways. For researchers and drug development professionals, understanding these core structural differences is paramount for accurately interpreting experimental data and harnessing the specific therapeutic potential of each of these vital micronutrients.

References

- 1. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 2. Tocopherol - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Tocotrienol - Wikipedia [en.wikipedia.org]

- 5. An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgrace.com [acgrace.com]

- 8. This compound [drugfuture.com]

- 10. (-)-alpha-Tocopherol | C29H50O2 | CID 1742129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C29H44O2 | CID 5282347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. α-Tocopherol - American Chemical Society [acs.org]

- 13. Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The difference in the cellular uptake of tocopherol and tocotrienol is influenced by their affinities to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Alpha-Tocotrienol: Natural Sources, Dietary Availability, and Research Methodologies

This technical guide provides an in-depth overview of alpha-tocotrienol, a potent isoform of the vitamin E family, for researchers, scientists, and professionals in drug development. The document details its primary natural sources, dietary and biological availability, and standardized experimental protocols for its extraction and analysis.

Natural Sources of this compound

This compound (α-T3) is a lipid-soluble compound found in a limited number of plant sources, often alongside other tocopherol and tocotrienol isomers. The most significant natural sources are palm oil, rice bran oil, barley, and annatto, though the concentration of the alpha isomer varies considerably among them.

Palm Oil (Elaeis guineensis): Crude palm oil is one of the most abundant and commercially significant sources of tocotrienols.[1][2][3] The vitamin E profile of palm oil is approximately 70% tocotrienols and 30% tocopherols.[1][3] Within the tocotrienol fraction, α-tocotrienol and gamma-tocotrienol (γ-T3) are the predominant forms.[4] The concentration of α-tocotrienol in crude palm oil can be around 22-24% of the total vitamin E content.[4][5]

Rice Bran Oil (Oryza sativa): Rice bran oil is another primary dietary source of tocotrienols.[1][2] It contains a mixture of tocopherols and tocotrienols, with γ-tocotrienol being a major component.[6][7] The α-tocotrienol content in rice bran is notable, though typically lower than the gamma isomer.[7]

Barley (Hordeum vulgare): Barley is a significant cereal source of tocotrienols, with α-tocotrienol being the predominant isomer.[1] This makes barley a unique source for researchers specifically interested in the biological activities of α-T3.[8]

Annatto (Bixa orellana): The seeds of the achiote tree are a unique source of tocotrienols as they contain almost exclusively delta- and gamma-tocotrienols (approximately 90% δ-T3 and 10% γ-T3) and are virtually free of tocopherols.[4][9][10][11] While not a primary source of this compound, it is critical for comparative studies investigating the effects of different tocotrienol isomers. Some analyses of annatto seed accessions have detected α-tocotrienol in small amounts, ranging from 0 to 16.72% of the total Vitamin E content.[12][13]

Other Sources: Lesser amounts of tocotrienols, including the alpha isomer, can be found in wheat germ, oats, rye, and certain nuts and seeds.[2][14][15] However, the concentrations in these sources are generally too low to be considered for large-scale extraction for clinical or research purposes.[15]

Dietary and Biological Availability

The therapeutic potential of α-tocotrienol is intrinsically linked to its bioavailability, which is known to be relatively low and variable.

Absorption: As lipophilic compounds, the absorption of tocotrienols is dependent on the presence of dietary fats, bile secretion for emulsification, and the action of pancreatic enzymes.[16][17] Studies have shown that the bioavailability of tocotrienols is significantly enhanced when consumed with a meal, particularly one containing fat, compared to a fasted state.[18]

Bioavailability Data: The oral bioavailability of α-tocotrienol has been reported to be approximately 27.7%, which is considerably higher than that of γ-tocotrienol (9.1%) and δ-tocotrienol (8.5%).[16][19] This preferential absorption makes α-tocotrienol the most abundant tocotrienol isomer found in plasma after supplementation with a tocotrienol-rich fraction.[20] However, its absorption is still considered poor and incomplete when consumed as a normal oil extract.[16]

Influence of Tocopherols: The presence of alpha-tocopherol (α-T) can impact the absorption and bioavailability of tocotrienols.[16] Alpha-tocopherol has a high affinity for the α-tocopherol transfer protein (α-TTP) in the liver, which is responsible for incorporating α-T into very-low-density lipoproteins (VLDL) for transport to peripheral tissues.[16][21] This preferential mechanism can lead to the more rapid metabolism and excretion of other vitamin E isomers, including tocotrienols.[21] Conversely, some research suggests that the presence of α-tocopherol may facilitate the uptake and distribution of tocotrienols into certain tissues.[22]

Pharmacokinetics: The mean apparent elimination half-life of α-tocotrienol is approximately 4.4 hours, which is significantly shorter than that reported for α-tocopherol.[18] Plasma concentrations of tocotrienols typically peak between 2 and 4 hours after oral administration and are often undetectable after 24 hours.[8]

Enhancement Strategies: To overcome the challenge of low bioavailability, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) have been developed. These systems can increase the absorption of tocotrienols by 2 to 4-fold compared to non-emulsified formulations.[17][19]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound content in major natural sources and its key pharmacokinetic parameters.

Table 1: this compound Content in Various Natural Sources

| Natural Source | This compound (α-T3) Content | Other Major Isomers Present | Reference(s) |

| Crude Palm Oil | Up to 800 mg/kg (total tocotrienols); α-T3 is ~22-24% of total Vitamin E | γ-Tocotrienol (~46-53%), δ-Tocotrienol | [1][3][4][5] |

| Rice Bran Oil | 9-14% of total tocols | γ-Tocotrienol (most abundant), α-Tocopherol | [7] |

| Barley | 40 mg/kg (dry weight); Predominant tocotrienol isomer | β-Tocotrienol, γ-Tocotrienol | [1][8] |

| Oats | 56 mg/kg (dry weight); Predominant tocotrienol isomer | - | [1] |

| Annatto Seeds | 0 - 16.72% of total Vitamin E (often undetectable) | δ-Tocotrienol (~90%), γ-Tocotrienol (~10%) | [12][13] |

| Wheat Germ Oil | 26 mg/L | β-Tocotrienol | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference(s) |

| Oral Bioavailability | 27.7% | - | [16][19] |

| Elimination Half-Life (t½) | 4.4 hours | Fed or Fasted | [18] |

| Time to Peak Plasma Conc. (Tmax) | 2.1 - 2.3 hours | Fed or Fasted | [8] |

| Peak Plasma Conc. (Cmax) | 22.57 ± 2.84 mg/L | Single 450mg dose from Barley Oil | [8] |

| Peak Plasma Conc. (Cmax) | 5.25 ± 0.99 mg/L | Single 450mg dose from Palm Oil | [8] |

Experimental Protocols

Extraction of this compound from Plant Oils

This protocol provides a general methodology for the extraction of tocotrienols from sources like palm or rice bran oil.

Objective: To isolate the tocotrienol-rich fraction from a natural oil source.

Materials:

-

Natural oil sample (e.g., crude palm oil)

-

Hexane

-

Ethanol

-

Potassium hydroxide (KOH)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Methodology:

-

Saponification (Alkaline Digestion):

-

Dissolve a known quantity of the oil sample in ethanol.

-

Add a solution of potassium hydroxide in water.

-

Reflux the mixture at 60-70°C for approximately 30 minutes to saponify the triglycerides.[11] This process hydrolyzes the fatty acid esters, leaving the unsaponifiable components, including tocotrienols and tocopherols, intact.

-

-

Solvent Extraction:

-

Cool the saponified mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Perform liquid-liquid extraction using hexane as the solvent. Add hexane, shake vigorously, and allow the layers to separate.

-

Collect the upper hexane layer, which contains the unsaponifiable fraction.

-

Repeat the extraction process two more times to ensure complete recovery.

-

-

Washing and Drying:

-

Combine the hexane extracts and wash them with a saturated NaCl solution to remove any remaining soap and alkali.

-

Dry the hexane extract over anhydrous sodium sulfate to remove residual water.

-

-

Concentration:

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the hexane solvent using a rotary evaporator under reduced pressure to obtain the concentrated tocotrienol and tocopherol extract.

-

-

Storage:

-

Store the final extract under nitrogen or argon at -20°C to prevent oxidation.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of this compound using normal-phase HPLC with fluorescence detection, a common and sensitive method.

Objective: To separate and quantify this compound and other vitamin E isomers in the extracted sample.

Materials:

-

Tocotrienol extract (from Protocol 4.1)

-

HPLC-grade hexane

-

HPLC-grade 1,4-dioxane or isopropanol

-

Certified reference standards for α-tocopherol, α-tocotrienol, β-tocotrienol, γ-tocotrienol, and δ-tocotrienol.

-

HPLC system with a fluorescence detector and a normal-phase silica column.

Methodology:

-

Sample and Standard Preparation:

-

Dissolve the dried extract in the mobile phase (e.g., hexane) to a known concentration.

-

Prepare a series of standard solutions of each tocotrienol and tocopherol isomer of known concentrations to generate a calibration curve.

-

-

Chromatographic Conditions:

-

Column: Normal-phase silica column.

-

Mobile Phase: An isocratic mixture of hexane with a polar modifier, such as 1,4-dioxane or a combination of tetrahydrofuran (THF) and isopropanol (e.g., n-hexane/THF/2-propanol; 1000:60:4 by vol.).[5][23]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Fluorescence Detector: Excitation wavelength set to ~295 nm and emission wavelength set to ~325 nm.

-

-

Analysis:

-

Inject the standard solutions onto the HPLC system to establish retention times for each isomer and to generate calibration curves (peak area vs. concentration). The typical elution order on a silica column is α-T < α-T3 < β-T < γ-T < β-T3 < γ-T3 < δ-T < δ-T3.[23]

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the α-T3 standard.

-

-

Quantification:

-

Determine the area of the this compound peak in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve generated from the standards.

-

Express the final concentration in mg/kg or ppm of the original oil sample.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound research.

Caption: this compound suppresses HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis.

Caption: this compound attenuates neurodegeneration by regulating arachidonic acid metabolism.[3]

Caption: Experimental workflow for the extraction and quantification of this compound.

References

- 1. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellnessextract.com [wellnessextract.com]

- 3. Palm Oil–Derived Natural Vitamin E α-Tocotrienol in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vitaminretailer.com [vitaminretailer.com]

- 7. researchgate.net [researchgate.net]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 10. What Are Annatto Tocotrienols? The Superior Side of Vitamin E - Youth & Earth UK Store [youthandearth.com]

- 11. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nutritionaloutlook.com [nutritionaloutlook.com]

- 16. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 17. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and bioavailability of alpha-, gamma- and delta-tocotrienols under different food status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol [nutritioninsight.com]

- 23. aocs.org [aocs.org]

Alpha-Tocotrienol's Modulation of the 12-Lipoxygenase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the interaction between alpha-tocotrienol (α-T3), a potent isoform of Vitamin E, and the 12-lipoxygenase (12-Lox) enzyme pathway. Emerging research has identified the 12-Lox pathway as a critical mediator in glutamate-induced neurodegeneration. This compound, at nanomolar concentrations, has demonstrated significant neuroprotective effects by directly inhibiting 12-Lox activity, thereby mitigating downstream pathological events. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling cascades and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as a modulator of the 12-Lox pathway.

Introduction

Vitamin E comprises a family of eight naturally occurring lipid-soluble compounds, divided into tocopherols and tocotrienols. While alpha-tocopherol is the most well-known, recent studies have highlighted the unique biological activities of tocotrienols.[1] this compound, in particular, has garnered attention for its potent neuroprotective properties, which are distinct from its antioxidant functions.[1][2]

A key molecular target of this compound in the context of neuroprotection is the 12-lipoxygenase (12-Lox) enzyme.[2][3] 12-Lox is a non-heme iron-containing dioxygenase that catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12(S)-HETE).[4] The 12-Lox pathway is implicated in a variety of pathological processes, including inflammation and neuronal cell death.[4][5][6]

In neuronal cells, excessive glutamate stimulation can trigger a cascade of events leading to apoptosis, a process in which the 12-Lox pathway plays a pivotal role.[3][7] this compound has been shown to block this glutamate-induced neurotoxicity at nanomolar concentrations by suppressing the 12-Lox pathway.[2][3] This guide will delve into the specifics of this interaction, providing the quantitative data and methodological details necessary for a thorough understanding of this promising therapeutic target.

Quantitative Data Summary

The inhibitory effect of this compound on the 12-Lox pathway has been quantified in several key studies. The following tables summarize the pertinent data, offering a clear comparison of the experimental conditions and observed outcomes.

| Experiment | Cell/System | Treatment | Concentration | Effect | Reference |

| 12-Lox Activity Inhibition | Purified porcine leukocyte 12-Lox | This compound | Dose-dependent | Inhibition of pure enzyme activity | [3] |

| Neuroprotection Assay | HT4 Neuronal Cells | This compound + Glutamate | 250 nM (α-T3) | Protection against glutamate-induced cell death | [3] |

| Neuroprotection Assay | Primary Rat Cortical Neurons | This compound + Glutamate | 100 nM (α-T3) | Protection against glutamate-induced cell death | [3] |

| 12(S)-HETE Production | HT4 Neuronal Cells | Glutamate | Not specified | Significant increase in cellular 12(S)-HETE | [3] |

| 12(S)-HETE Production Inhibition | HT4 Neuronal Cells | This compound + Glutamate | Not specified | Prevention of glutamate-induced 12(S)-HETE increase | [3] |

Note: Specific IC50 values for this compound on 12-Lox are not explicitly stated in the primary literature, however, its efficacy at nanomolar concentrations is consistently reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the effect of this compound on the 12-Lox pathway.

Cell Culture and Treatment

-

Cell Lines:

-

HT4 neuronal cells, an immortalized hippocampal cell line.

-

Primary immature cortical neurons isolated from embryonic day 17 rats or from 12-Lox knockout and wild-type mice.

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

-

-

Treatment Protocol:

-